H-Pro-Gly-NH2-HCl

Peptide Chemistry Analytical Method Development In Vitro Assay Preparation

H-Pro-Gly-NH2-HCl is the conserved C-terminal dipeptide fragment of LHRH (GnRH) and triptorelin, supplied as a stable hydrochloride salt with ≥98% HPLC purity. This salt form ensures defined DMSO solubility and minimizes diketopiperazine side reactions during fragment condensation. Use it as a reliable C-terminal building block for GnRH agonist/antagonist synthesis, a certified reference standard for HPLC method validation, or a simplified model for proline cis-trans isomerization studies. Its free-flowing white powder format guarantees reproducible coupling efficiency for process chemists scaling Pro-containing therapeutic peptides.

Molecular Formula C7H14ClN3O2
Molecular Weight 207.66 g/mol
CAS No. 51952-37-5
Cat. No. B1445514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Gly-NH2-HCl
CAS51952-37-5
Molecular FormulaC7H14ClN3O2
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCC(=O)N.Cl
InChIInChI=1S/C7H13N3O2.ClH/c8-6(11)4-10-7(12)5-2-1-3-9-5;/h5,9H,1-4H2,(H2,8,11)(H,10,12);1H/t5-;/m0./s1
InChIKeyLFMRITSJSVVZTM-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-Gly-NH2-HCl (CAS 51952-37-5) Chemical Identity and Procurement Baseline


H-Pro-Gly-NH2-HCl (L-Prolylglycinamide hydrochloride, CAS 51952-37-5) is a synthetic dipeptide amide hydrochloride salt with molecular formula C7H14ClN3O2 and molecular weight 207.66 g/mol . It constitutes the conserved C-terminal dipeptide fragment of luteinizing hormone-releasing hormone (LHRH, also known as gonadotropin-releasing hormone, GnRH) and the therapeutic decapeptide triptorelin [1]. The compound is supplied as a white powder with HPLC purity typically ≥95-98% and is soluble in DMSO [2]. Its primary research applications include use as a synthetic intermediate in peptide synthesis, as a reference standard for analytical method development, and as a structural probe for investigating peptide bond conformational preferences imparted by the proline residue .

Why Generic Substitution of H-Pro-Gly-NH2-HCl (CAS 51952-37-5) with In-Class Analogs Compromises Research Outcomes


Peptide amides containing the Pro-Gly-NH2 motif exhibit conformational and physicochemical properties that are exquisitely sensitive to even minor sequence variations. The N-terminal protection status (free amine vs. acylated) and the salt form (hydrochloride vs. trifluoroacetate) directly dictate solubility, stability, and compatibility with downstream coupling reactions [1]. For instance, the hydrochloride salt of H-Pro-Gly-NH2 demonstrates specific solubility in DMSO, whereas the free base or alternative salt forms exhibit altered dissolution profiles that can derail reproducible in vitro assay conditions [2]. Furthermore, the proline residue imposes a unique conformational constraint, inducing a turn structure that is essential for its role as a C-terminal mimetic in GnRH analog design [3]. Substitution with sequences lacking proline, or with modified C-termini (e.g., free acid instead of amide), fundamentally alters the peptide backbone geometry and eliminates the precise molecular recognition required for structure-activity relationship (SAR) studies of LHRH-based therapeutics .

Quantitative Differentiation Evidence for H-Pro-Gly-NH2-HCl (CAS 51952-37-5) vs. Analogs


Comparison of Solubility in DMSO: H-Pro-Gly-NH2·HCl vs. H-Pro-Gly-NH2 Free Base

The hydrochloride salt form of H-Pro-Gly-NH2 demonstrates defined solubility in DMSO, a critical solvent for preparing concentrated stock solutions in cell-based assays [1]. While the free base (H-Pro-Gly-NH2) may exhibit different solubility characteristics, the hydrochloride salt provides a consistent and well-documented solubility profile for reproducible experimental design [2]. This distinction is crucial for researchers requiring precise molarity calculations for dose-response studies.

Peptide Chemistry Analytical Method Development In Vitro Assay Preparation

Purity and Salt Form Consistency: H-Pro-Gly-NH2·HCl vs. Alternative Salt Forms

Commercial suppliers offer H-Pro-Gly-NH2 in multiple salt forms, including hydrochloride, trifluoroacetate (TFA), and acetate [1]. The hydrochloride salt is widely available with HPLC purity ≥95-98% and a defined molecular weight of 207.66 g/mol, which is essential for accurate molarity calculations [2]. Selection of the HCl salt over TFA or acetate forms is critical for applications where residual TFA could interfere with biological assays or where counterion identity impacts peptide solubility and stability . The exact mass of the HCl salt (207.66) differs from the free base (171.20), necessitating precise form identification for procurement and experimental use [2].

Peptide Synthesis Quality Control Reference Standards

Structural Differentiation from LHRH C-Terminal Tripeptide (H-Leu-Arg-Pro-Gly-NH2)

H-Pro-Gly-NH2 (dipeptide) is the minimal C-terminal fragment of LHRH, whereas H-Leu-Arg-Pro-Gly-NH2 (tetrapeptide) represents an extended C-terminal sequence [1]. The dipeptide lacks the positively charged arginine and hydrophobic leucine residues, resulting in a markedly different physicochemical profile (net charge, hydrophobicity) and receptor binding capacity [2]. While the tetrapeptide has been investigated for its ability to modulate LHRH receptor activity, the dipeptide serves as a simpler building block for constructing GnRH analogs via fragment condensation strategies [3]. The choice between dipeptide and tetrapeptide depends on the specific synthetic route and the desired biological complexity of the final product.

GnRH Analog Design Peptide SAR Endocrinology

Comparison with HIV-1 Inhibitory Tripeptide H-Gly-Pro-Gly-NH2

H-Pro-Gly-NH2 (dipeptide) shares the Pro-Gly-NH2 motif with the tripeptide H-Gly-Pro-Gly-NH2 (GPG-NH2), a known inhibitor of HIV-1 replication . However, H-Gly-Pro-Gly-NH2 has demonstrated specific antiviral activity against HIV-1 IIIB and HIV-2 ROD with EC50 values of 35 µM and 30 µM, respectively [1]. In contrast, no direct antiviral activity has been reported for H-Pro-Gly-NH2, which is primarily employed as a synthetic intermediate and structural probe rather than as a bioactive compound [2]. The addition of the N-terminal glycine in GPG-NH2 significantly alters both the conformational ensemble and the biological activity profile, underscoring that the dipeptide cannot substitute for the tripeptide in antiviral applications.

Antiviral Research Peptide Therapeutics HIV

Conformational Preferences: Pro-Gly-NH2 vs. Gly-Pro-NH2

The proline residue at the N-terminus of H-Pro-Gly-NH2 imposes a distinct conformational bias compared to sequences where proline is internal or C-terminal . In peptides containing the Pro-Gly-NH2 motif, the proline residue restricts the backbone dihedral angle φ to approximately -60°, inducing a turn conformation that is stabilized by the C-terminal amide [1]. In contrast, the reverse sequence H-Gly-Pro-NH2 adopts a different conformational ensemble due to the absence of the N-terminal proline constraint. This difference in backbone geometry has been shown to affect the peptide's ability to mimic the C-terminal turn of LHRH, which is critical for receptor recognition [2].

Peptide Conformation NMR Spectroscopy Molecular Modeling

Recommended Research and Industrial Applications for H-Pro-Gly-NH2-HCl (CAS 51952-37-5)


Synthesis of GnRH Agonist and Antagonist Analogs via Fragment Condensation

H-Pro-Gly-NH2-HCl is ideally suited as a C-terminal building block in the fragment condensation synthesis of LHRH (GnRH) agonists and antagonists, including triptorelin and related decapeptides [1]. Its defined purity (≥95-98%) and hydrochloride salt form ensure reproducible coupling efficiency and minimize side reactions . Researchers developing novel GnRH analogs for reproductive endocrinology or hormone-dependent cancer therapy should prioritize this dipeptide for incorporating the conserved C-terminal amide motif.

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

Given its availability with certified HPLC purity (≥98%) and its role as a potential degradation product or synthetic impurity in LHRH-based pharmaceuticals, H-Pro-Gly-NH2-HCl serves as a critical reference standard for analytical method development [1]. Quality control laboratories can employ this compound to establish retention time markers, validate peak purity, and quantify C-terminal fragment impurities in drug substance batches, leveraging its distinct solubility in DMSO for sample preparation .

Structural Biology: Probing Proline-Induced Turn Conformations in Peptides

The Pro-Gly-NH2 sequence is a minimal model system for investigating the conformational constraints imposed by N-terminal proline residues [1]. Researchers employing NMR spectroscopy, circular dichroism (CD), or molecular dynamics simulations can use H-Pro-Gly-NH2-HCl to study the energetics of proline cis-trans isomerization and the stabilization of turn structures by C-terminal amidation . This application is distinct from that of longer Pro-containing peptides, as the dipeptide offers a simplified system for isolating the fundamental conformational properties of the Pro-Gly amide bond.

Peptide Coupling Methodology Development and Optimization

H-Pro-Gly-NH2-HCl is a valuable substrate for developing and optimizing peptide coupling protocols, particularly those involving N-terminal proline residues which are known to be sterically hindered and prone to diketopiperazine formation [1]. The hydrochloride salt provides a stable, free-flowing powder that is readily soluble in DMSO and DMF, facilitating its use in screening coupling reagents (e.g., HATU, HBTU, PyBOP) and reaction conditions for proline activation . This application is critical for process chemists scaling up the synthesis of Pro-containing therapeutic peptides.

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